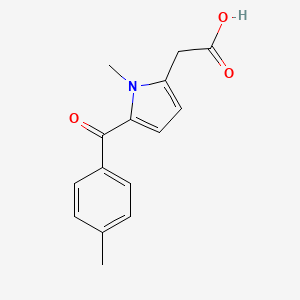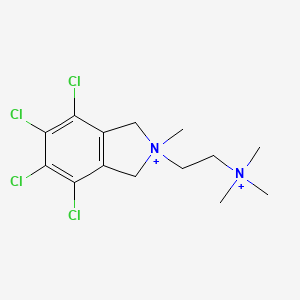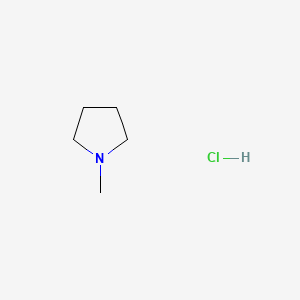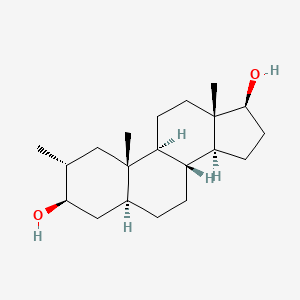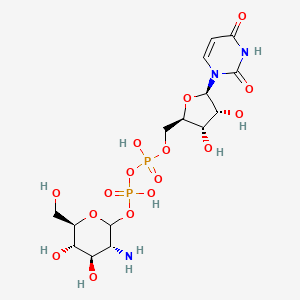
Ethyl 4-ethoxybenzoate
概要
説明
Ethyl 4-ethoxybenzoate, also known as ethyl para-ethoxybenzoate, is a widely used organic compound in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is a colorless liquid with a pleasant smell and low toxicity. This compound is used in many different applications, ranging from the synthesis of pharmaceuticals to the production of fragrances. This compound has been studied extensively and its properties are well-known.
科学的研究の応用
Antiparasitic and Anticoccidial Activity
Ethyl 4-ethoxybenzoate, along with its derivatives, has shown promise in antiparasitic applications. A study highlighted the anticoccidial activity of 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives, demonstrating significant potential in combating parasitic infections in animals (Rogers et al., 1964).
Anti-Biofilm and Antimicrobial Properties
Ethyl 4-ethoxybenzoic acid (EEB) has been identified as having anti-pathogenic and anti-biofilm activities. This compound, along with others like 4-ethoxybenzoic acid, has shown effectiveness against Staphylococcus aureus biofilms, and in combination with antibiotics like vancomycin, can significantly reduce the viability of biofilm-dwelling cells (Campbell et al., 2020).
Environmental Impact and Photocatalytic Profile
In environmental studies, ethyl-4-aminobenzoate (Et-PABA), a related compound, is used as a substitute in sunscreens and anesthetic ointments. A study focused on its occurrence in seawater and drinking water sources, finding that Et-PABA was not detected, potentially due to its transformation in the environment. This research provides insights into the environmental behavior and safety of such compounds (Li et al., 2017).
Hypolipidemic Potential
Ethyl 4-benzyloxybenzoate, another related compound, has been explored for its potential hypolipidemic activity. Studies have indicated its effectiveness in lowering cholesterol and free fatty acid biosynthesis, pointing to its potential as a therapeutic agent in managing lipid disorders (Baggaley et al., 1977).
Applications in Local Anesthetics
Research on benzocaine homologs, including this compound, has revealed their role in use-dependent inhibition of Na+ currents, which is crucial in the mechanism of action of local anesthetics. This indicates the potential of this compound in developing more effective local anesthetic agents (Quan et al., 1996).
Synthesis and Chemical Properties
Studies on the synthesis and chemical properties of ethyl 4-hydroxybenzoate and its derivatives have provided valuable insights into their applications in various fields, ranging from pharmaceuticals to material science (Kang et al., 2017).
Antimicrobial and Antioxidant Studies
This compound and related compounds have been investigated for their antimicrobial and antioxidant properties. This research is significant in the development of new drugs and treatments for infections and diseases caused by oxidative stress (Raghavendra et al., 2016).
特性
IUPAC Name |
ethyl 4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQMGWTPNOILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073443 | |
| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-09-7 | |
| Record name | Ethyl 4-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23676-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-ethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023676097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23676-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-ethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-ethoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD66HNX95X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has Ethyl 4-ethoxybenzoate been found naturally?
A1: this compound has been identified as a constituent of various natural sources. These include:
- Honey: Specifically, basswood honey and goldenrod honey have shown the presence of this compound. [, ]
- Plants: It has been isolated from the plant Cynometra ramiflora. []
- Bacteria: Bacillus licheniformis MTCC 7445, a bacterium isolated from the rhizosphere of tomato plants, produces this compound. []
Q2: Does this compound exhibit any biological activity?
A2: While research is still ongoing, some studies suggest potential bioactivity:
Q3: How was this compound characterized in these studies?
A: The identification of this compound was primarily achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compounds in a sample based on their volatility and then identifies them by comparing their mass spectra to known databases, such as the NIST library. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)




